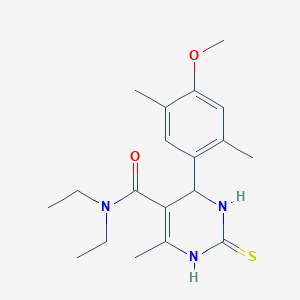![molecular formula C24H27ClFN3O2 B4050196 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B4050196.png)
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone
Overview
Description
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone is a complex organic compound that features a piperazine and piperidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both chloro and fluoro substituents in the phenyl rings suggests that it may exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of chloro and fluoro substituents on biological activity. It can serve as a model compound for understanding the interaction of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. The presence of piperazine and piperidine rings suggests that it could interact with neurotransmitter receptors, making it a candidate for the development of new drugs for neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperazine derivative: This can be achieved by reacting 5-chloro-2-methylphenylamine with piperazine under suitable conditions.
Formation of the piperidine derivative: This involves the reaction of 4-fluorobenzoyl chloride with piperidine.
Coupling reaction: The final step involves coupling the piperazine and piperidine derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can be performed on the carbonyl group to form alcohol derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone is likely to involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The chloro and fluoro substituents may enhance binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (4-Chlorophenyl)(pyridin-2-yl)methanone
Uniqueness
Compared to similar compounds, [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone is unique due to the combination of chloro and fluoro substituents, which may confer distinct chemical and biological properties. The presence of both piperazine and piperidine rings also adds to its uniqueness, potentially offering a broader range of interactions with biological targets.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O2/c1-17-2-5-20(25)16-22(17)27-12-14-29(15-13-27)24(31)19-8-10-28(11-9-19)23(30)18-3-6-21(26)7-4-18/h2-7,16,19H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVIKLYDERGHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


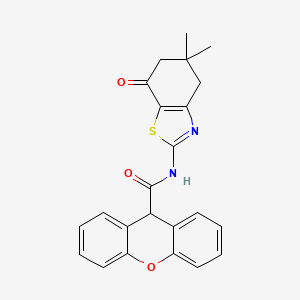
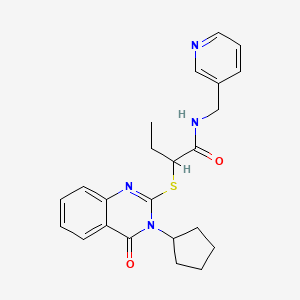
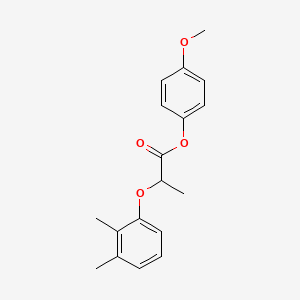
![methyl 11-(4-chloro-3-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050153.png)
![8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4050161.png)
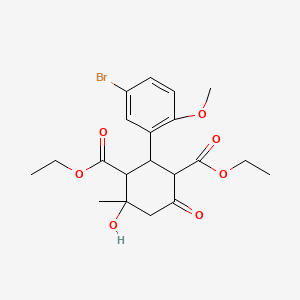

![1-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4050175.png)
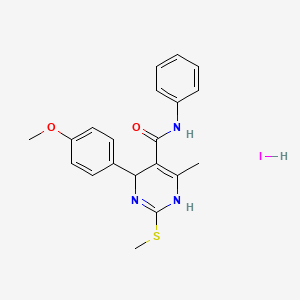
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4050177.png)
![N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B4050185.png)
![1-(4-{2-hydroxy-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]propoxy}phenyl)ethanone](/img/structure/B4050189.png)
![3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B4050210.png)
